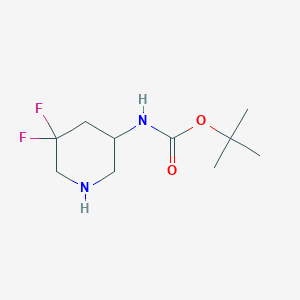

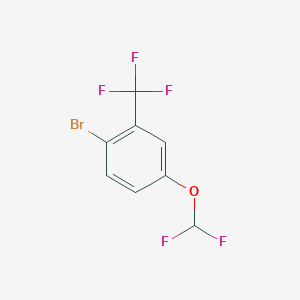

2-Bromo-5-(difluoromethoxy)benzotrifluoride

Overview

Description

2-Bromo-5-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H4BrF5O . It is used in various applications, including as an organic reagent and a medicine intermediate .

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-5-(difluoromethoxy)benzotrifluoride has been reported in the literature . For instance, the synthesis of 2-bromo-5-fluorobenzotrifluoride involves nitrification in a system of nitric acid/sulfuric acid using m-fluorobenzotrifluoride to obtain 5-fluoro-2-nitrobenzotrifluoride . This is then reduced in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene . Finally, the target compound, 2-bromo-5-fluorobenzotrifluoride, is synthesized through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate .Scientific Research Applications

Agrochemical Industry

2-Bromo-5-(difluoromethoxy)benzotrifluoride: is utilized in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which play a significant role in the protection of crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives. The agrochemical industry has seen more than 20 new TFMP-containing agrochemicals acquire ISO common names, indicating the importance of this compound in developing new pesticides.

Pharmaceutical Applications

This compound serves as a precursor in the synthesis of various pharmaceuticals. For instance, it is used in the development of drugs containing a (polyfluoroalkoxy)benzene unit, which are significant in treating diseases like cancer and atopic dermatitis . The ability to create polyfluoroalkoxy-substituted benzene derivatives is crucial for researchers in pharmaceutical chemistry.

Material Science

In material science, 2-Bromo-5-(difluoromethoxy)benzotrifluoride is a precursor for synthesizing molecular receptors and building blocks in crystal engineering . It is also used in the creation of steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids, showcasing its versatility in advanced material synthesis.

Organic Synthesis

The compound is involved in the synthesis of 5-fluoro-3-substituted benzoxaboroles, which are used as intermediates in active pharmaceutical ingredients, agrochemicals, and the dyestuff field . Its reactivity allows for the creation of complex molecules necessary for various organic synthesis applications.

Chemical Engineering

In chemical engineering, 2-Bromo-5-(difluoromethoxy)benzotrifluoride is important for developing new synthetic methods and improving existing processes. It is part of a method that involves nitrification, reduction, and diazotization to synthesize compounds with high yield and purity, which is essential for large-scale production .

Analytical Chemistry

This compound’s derivatives are used as standards and reagents in analytical chemistry to develop new analytical methods and improve the accuracy of existing ones. Its stable structure allows for precise measurements and reliable results in various analytical applications .

Environmental Science

The compound’s derivatives are being explored for their potential use in environmental science, particularly in the development of materials and chemicals that are less harmful to the environment. Its role in creating eco-friendly alternatives underscores its significance in sustainable practices.

properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-6-2-1-4(15-7(10)11)3-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCJTISTJCQSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(difluoromethoxy)benzotrifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cbz-1-hydroxy-6-aza-spiro[3.4]octane](/img/structure/B1449866.png)

![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)

![7-Methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1449874.png)